A Comprehensive Technical Guide to the Physical Properties of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride
Introduction
(6-Methylpyridin-2-Yl)Methanamine Hydrochloride is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a versatile building block, its hydrochloride salt form offers advantages in terms of stability, handling, and aqueous solubility compared to its free base. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides an in-depth analysis of the known physical characteristics of this compound and outlines standardized protocols for their experimental determination, ensuring scientific rigor and reproducibility.
Compound Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. These core identifiers ensure that scientists are working with the correct, well-characterized material.
Chemical Structure and Identification
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IUPAC Name: (6-methylpyridin-2-yl)methanamine hydrochloride
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CAS Number: 1365836-53-8[1]
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Molecular Formula: C₇H₁₁ClN₂[1]
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Molecular Weight: 158.63 g/mol [1]
The structure consists of a pyridine ring substituted with a methyl group at the 6-position and an aminomethyl group at the 2-position. The hydrochloride salt is formed by the protonation of the primary amine, which is the most basic site on the molecule.
Known Physical Characteristics
The hydrochloride salt is a solid material under standard conditions, a common characteristic of amine salts which typically have higher melting points and different solubility profiles than their corresponding free bases.[2][3]
| Property | Value | Source(s) |
| Physical Form | Solid | [2] |
| Color | Light yellow to yellow | [2] |
| Storage Temp. | 2-8°C, under inert gas | [2] |
| Free Base Form | Liquid (at 20°C) | [4] |
| Free Base MW | 122.17 g/mol | [4][5] |
| Free Base Formula | C₇H₁₀N₂ | [4][5] |
Table 1: Summary of known physical properties.
Experimental Determination of Key Physical Properties
While some properties are reported by suppliers, critical data such as melting point and solubility often require experimental verification. The following sections detail robust, self-validating protocols for determining these essential parameters. The causality behind experimental choices is explained to provide field-proven insights.
Workflow for Physical Property Characterization
The logical flow for characterizing a new batch of a chemical entity like (6-Methylpyridin-2-Yl)Methanamine Hydrochloride is crucial. It begins with identity confirmation and proceeds through the determination of its key physical constants.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Method
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Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours. Grind the solid into a fine powder using an agate mortar and pestle.
-
Capillary Loading: Tightly pack the dry powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface. Proper packing is essential for accurate heat transfer.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
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Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (e.g., < 2°C).
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility Profiling
Solubility is a cornerstone of drug development, influencing everything from in vitro assay concentrations to in vivo bioavailability.[6] Both kinetic and thermodynamic solubility provide valuable, albeit different, insights.[7]
Protocol: Equilibrium Shake-Flask Solubility Method (Thermodynamic)
This method determines the true equilibrium solubility and is considered the gold standard.[6]
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Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid throughout the experiment is crucial to ensure saturation.
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Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] A time course study should be conducted to confirm that equilibrium has been reached.[8]
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Sample Processing: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
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Data Analysis: The solubility is reported in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and providing insights into its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[9] For (6-Methylpyridin-2-Yl)Methanamine Hydrochloride, both ¹H and ¹³C NMR spectra are essential.
Expected ¹H NMR Features (in D₂O):
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Pyridine Ring Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublet, triplet, doublet).
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Methylene Protons (-CH₂-NH₃⁺): A singlet or a slightly broadened signal adjacent to the pyridine ring (~4.0-4.5 ppm).
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Methyl Protons (-CH₃): A sharp singlet in the aliphatic region (~2.5-3.0 ppm).
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Ammonium Protons (-NH₃⁺): Often exchange with D₂O and may not be visible or may appear as a very broad, low-intensity signal.
Protocol: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Data Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-90 degree pulse angle, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Expected FTIR Features (Solid-State, KBr Pellet):
-
N-H Stretching: A broad and strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).[12]
-
C-H Stretching (Aromatic & Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.
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N-H Bending: A medium to strong band around 1500-1600 cm⁻¹.
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C=C and C=N Stretching (Pyridine Ring): Multiple sharp bands in the 1400-1650 cm⁻¹ region.
Protocol: KBr Pellet Method
-
Sample Preparation: Mix 1-2 mg of the finely ground compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[13]
-
Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[14]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Collect a background spectrum of a blank KBr pellet first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[15] Electrospray Ionization (ESI) is a suitable technique for this polar, pre-ionized salt.
Expected Mass Spectrum (Positive ESI Mode):
The primary ion observed will be the protonated free base (the cation of the salt).
-
[M+H]⁺ Ion: The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of the free base (C₇H₁₀N₂) plus a proton, resulting in an m/z of approximately 123.09. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
Safety and Handling
A thorough understanding of a compound's hazards is essential for safe handling in a laboratory setting.
GHS Hazard Identification
(6-Methylpyridin-2-Yl)Methanamine Hydrochloride is classified with the GHS07 pictogram (exclamation mark).
| Hazard Code | Statement | Meaning |
| H315 | Causes skin irritation | Contact with skin may cause inflammation or rash.[16] |
| H319 | Causes serious eye irritation | Contact with eyes can cause significant, but reversible, irritation.[17] |
| H335 | May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[16] |
Table 2: GHS Hazard Statements and Meanings.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: As recommended, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] This prevents degradation from moisture and atmospheric components. Amine salts can be hygroscopic, and proper storage is crucial to maintain their integrity.[18]
Conclusion
This technical guide provides a comprehensive overview of the essential physical properties of (6-Methylpyridin-2-Yl)Methanamine Hydrochloride. By combining known data with detailed, validated protocols for experimental determination, this document serves as a vital resource for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the compound's successful application in the advancement of scientific discovery.
References
A complete list of all sources cited within this guide, with clickable URLs for verification.
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ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples. Available from: [Link]
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University of Washington. Fourier Transform Infrared Spectroscopy. Available from: [Link]
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Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage?. Available from: [Link]
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National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]
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ResearchGate. ¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). Available from: [Link]
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
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ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]
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USP-NF. <1236> Solubility Measurements. Available from: [Link]
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